molecular formula C20H21ClN2O B1674070 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole CAS No. 81226-60-0

3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole

Cat. No. B1674070
CAS RN: 81226-60-0
M. Wt: 340.8 g/mol
InChI Key: LLBLNMUONVVVPG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

L-741,626 plays a significant role in biochemical reactions involving dopamine receptors. It interacts primarily with the dopamine D2 receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, preventing dopamine from binding and activating the receptor. The compound has a high affinity for the D2 receptor, with a dissociation constant (Ki) of 2.4 nM. It also exhibits lower affinity for the D3 and D4 receptors, with Ki values of 100 nM and 220 nM, respectively . By blocking the D2 receptor, L-741,626 can modulate various downstream signaling pathways and physiological responses.

Cellular Effects

L-741,626 exerts significant effects on various types of cells and cellular processes. In neuronal cells, it inhibits dopamine-mediated signaling by blocking the D2 receptor. This inhibition can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, L-741,626 has been shown to reduce the activity of adenylate cyclase, an enzyme involved in the production of cyclic AMP (cAMP), a key second messenger in cellular signaling. By decreasing cAMP levels, L-741,626 can alter the activity of protein kinase A (PKA) and other downstream effectors, ultimately affecting cellular function and behavior .

Molecular Mechanism

The molecular mechanism of action of L-741,626 involves its binding to the dopamine D2 receptor. As an antagonist, L-741,626 binds to the receptor’s active site, preventing dopamine from binding and activating the receptor. This binding interaction inhibits the receptor’s ability to initiate downstream signaling cascades, such as the inhibition of adenylate cyclase and the reduction of cAMP levels. Additionally, L-741,626 can influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in dopamine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-741,626 can change over time due to factors such as stability, degradation, and long-term cellular responses. L-741,626 is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation or other chemical changes. Long-term exposure to L-741,626 can lead to adaptive responses in cells, such as changes in receptor expression or signaling pathway activity. These temporal effects should be carefully considered when designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of L-741,626 can vary with different dosages in animal models. At low doses, L-741,626 can effectively block the D2 receptor and modulate dopamine signaling without causing significant adverse effects. At higher doses, the compound may produce toxic or adverse effects, such as motor impairments or changes in behavior. Threshold effects may also be observed, where a certain dose is required to achieve a measurable effect on dopamine signaling or cellular function .

Metabolic Pathways

L-741,626 is involved in metabolic pathways related to dopamine signaling. It interacts with enzymes and cofactors involved in the synthesis, degradation, and regulation of dopamine and its receptors. For example, L-741,626 can influence the activity of enzymes such as tyrosine hydroxylase, which is involved in dopamine synthesis, and monoamine oxidase, which is involved in dopamine degradation. By modulating these metabolic pathways, L-741,626 can affect the overall levels and activity of dopamine in the brain .

Transport and Distribution

L-741,626 is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on dopamine receptors. Within cells, L-741,626 may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can also be influenced by factors such as lipid solubility and tissue permeability .

Subcellular Localization

The subcellular localization of L-741,626 can affect its activity and function. L-741,626 is primarily localized to the plasma membrane, where it interacts with dopamine receptors. It may also be found in other cellular compartments, such as endosomes or lysosomes, where it can influence receptor trafficking and degradation. Post-translational modifications, such as phosphorylation or ubiquitination, can also affect the localization and activity of L-741,626 .

Chemical Reactions Analysis

L-741,626 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

properties

IUPAC Name

4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBLNMUONVVVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230974
Record name 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81226-60-0
Record name 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81226-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-741,626
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of L-741,626?

A1: L-741,626 is a selective antagonist of dopamine D2 receptors. [, , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does L-741,626 interact with dopamine D2 receptors?

A2: L-741,626 binds to dopamine D2 receptors and blocks their activation by endogenous dopamine or exogenous agonists. [, , , , , , , , , , , , , , , , , , , , ]

Q3: Does L-741,626 show selectivity for dopamine D2 receptors over other subtypes like D3?

A3: While L-741,626 exhibits a preference for D2 receptors, research indicates it can also antagonize D3 receptors at higher concentrations. Its selectivity for D2 over D3 is a subject of ongoing investigation. [, , , , , , , , , , , , , , , , , , , , , ]

Q4: What are the downstream effects of L-741,626 binding to dopamine D2 receptors?

A4: L-741,626, by antagonizing D2 receptors, can influence various physiological processes and behaviors, including:

  • Reduced Nicotine and Food Intake: Studies show L-741,626 decreases operant responding for nicotine and food. []
  • Attenuation of Cocaine Effects: L-741,626 can attenuate cocaine's discriminative stimulus effects and reduce cocaine-seeking behavior. []
  • Modulation of Airway Smooth Muscle Function: Research indicates L-741,626 can inhibit forskolin-stimulated adenylyl cyclase activity in airway smooth muscle cells, potentially influencing airway relaxation. []
  • Impact on Impulsivity: L-741,626 has been shown to attenuate amphetamine-induced behavioral disinhibition, a form of impulsivity. []

Q5: Does the effect of L-741,626 differ based on acute versus chronic administration?

A5: Yes, studies have shown that the effects of L-741,626 on dopamine-related behaviors, such as cocaine self-administration, can differ significantly between acute and chronic treatment. Tolerance may develop to some effects with chronic administration. []

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